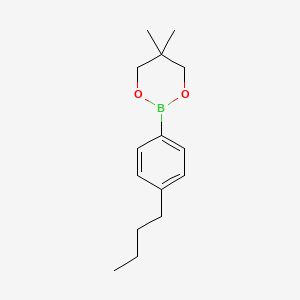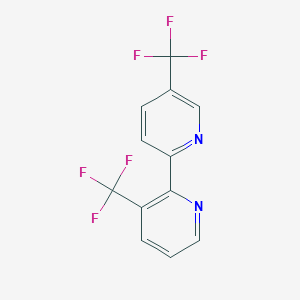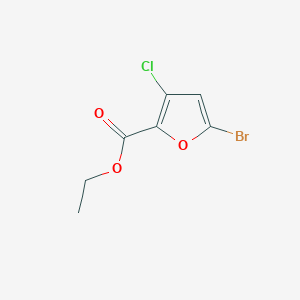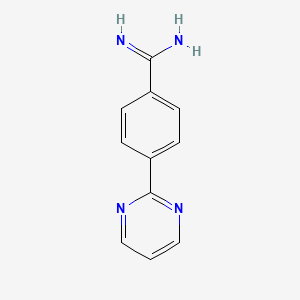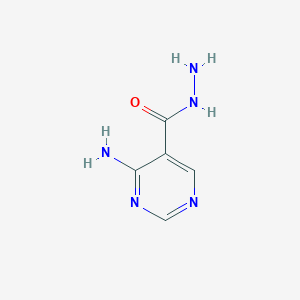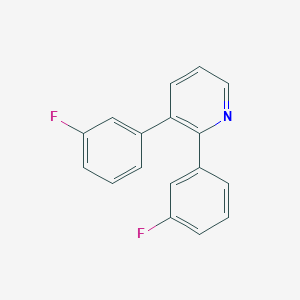![molecular formula C8H7N3O B12965230 1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B12965230.png)
1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyrimidine ring. The presence of this core structure imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization at specific positions to introduce the ethanone group. Key steps in the synthesis may include:
Cyclization Reactions: Formation of the pyrrolo[2,3-d]pyrimidine core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the ethanone group via reactions such as Friedel-Crafts acylation or other carbonylation methods.
Purification: Isolation and purification of the final product using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets within cells. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various signaling pathways. For example, it has been shown to inhibit protein kinase B (Akt), a key regulator of cell growth and survival . By inhibiting Akt, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
相似化合物的比较
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also contain the pyrrolo[2,3-d]pyrimidine core and have been studied as selective inhibitors of protein kinase B (Akt).
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar heterocyclic structure and have been explored for their anticancer and antimicrobial properties.
Uniqueness
1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for drug discovery and development.
属性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
1-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)6-3-10-8-7(6)2-9-4-11-8/h2-4H,1H3,(H,9,10,11) |
InChI 键 |
QFBZQUFLSNTYCF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CNC2=NC=NC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,4S,6R,6aR)-tert-Butyl 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate](/img/structure/B12965149.png)
